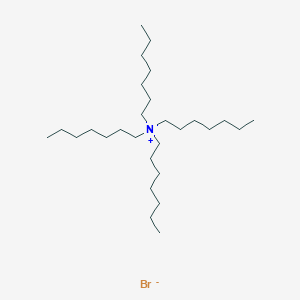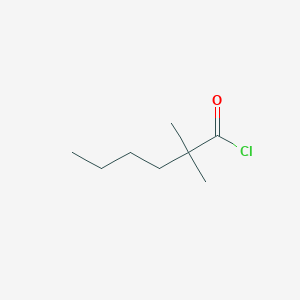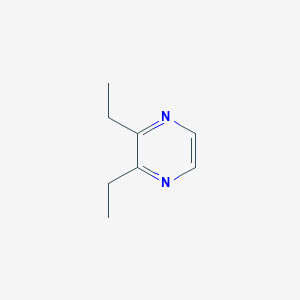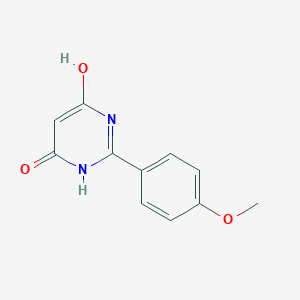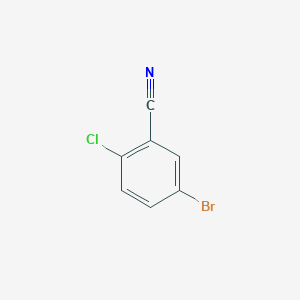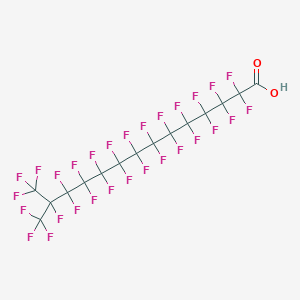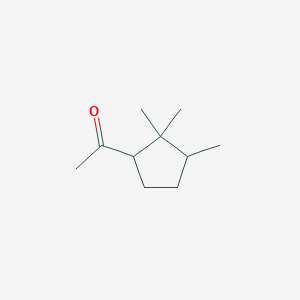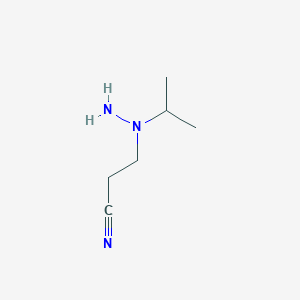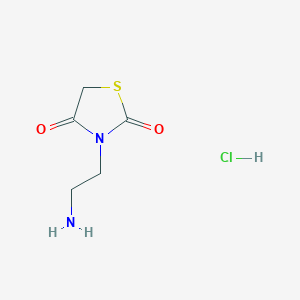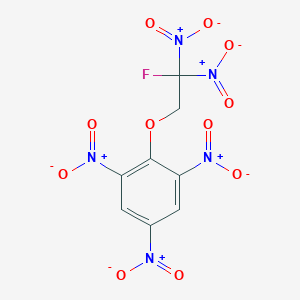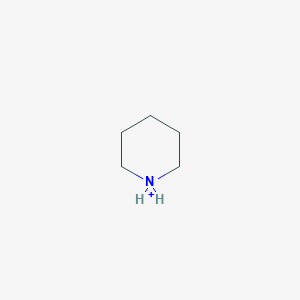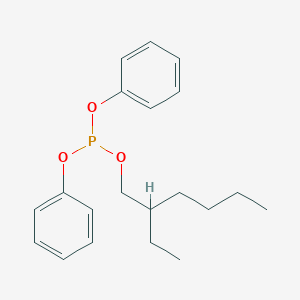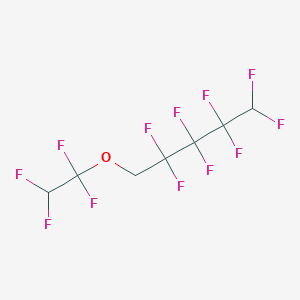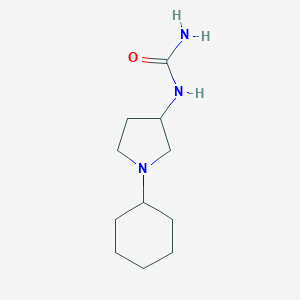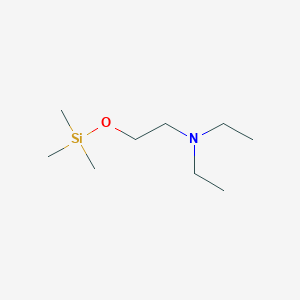
(2-Diethylaminoethoxy)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Diethylaminoethoxy)trimethylsilane, also known as DEETMS, is a chemical compound that is widely used in scientific research applications. It is a silane derivative that has been used as a reagent in organic synthesis, as well as a ligand in coordination chemistry. DEETMS has also been found to have potential applications in the field of pharmacology due to its unique properties.
Mecanismo De Acción
The mechanism of action of (2-Diethylaminoethoxy)trimethylsilane is not well understood, but it is believed to act as a nucleophilic catalyst in organic reactions. It has also been found to have potential applications as a ligand in coordination chemistry, due to its ability to form stable complexes with metal ions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (2-Diethylaminoethoxy)trimethylsilane. However, it has been found to be relatively non-toxic and has not been associated with any significant adverse effects in laboratory animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of (2-Diethylaminoethoxy)trimethylsilane is its high reactivity, which makes it useful in a wide variety of organic synthesis applications. However, its reactivity also makes it potentially hazardous to work with, and it must be handled with care. Additionally, (2-Diethylaminoethoxy)trimethylsilane is relatively expensive, which can limit its use in some laboratory settings.
Direcciones Futuras
There are several potential future directions for research on (2-Diethylaminoethoxy)trimethylsilane. One area of interest is its potential applications in the field of pharmacology. (2-Diethylaminoethoxy)trimethylsilane has been found to have unique properties that may make it useful in the development of new drugs or drug delivery systems. Additionally, further research is needed to better understand the mechanism of action of (2-Diethylaminoethoxy)trimethylsilane and its potential applications in organic synthesis and coordination chemistry.
Métodos De Síntesis
The synthesis of (2-Diethylaminoethoxy)trimethylsilane involves the reaction of trimethylchlorosilane with diethylaminoethanol in the presence of a base. The resulting product is a clear liquid that is highly reactive and must be stored under an inert atmosphere.
Aplicaciones Científicas De Investigación
(2-Diethylaminoethoxy)trimethylsilane has been used in a variety of scientific research applications, including as a reagent in organic synthesis. It has been found to be useful in the preparation of a variety of compounds, including siloxanes, silanes, and silyl enol ethers.
Propiedades
Número CAS |
17048-35-0 |
|---|---|
Nombre del producto |
(2-Diethylaminoethoxy)trimethylsilane |
Fórmula molecular |
C9H23NOSi |
Peso molecular |
189.37 g/mol |
Nombre IUPAC |
N,N-diethyl-2-trimethylsilyloxyethanamine |
InChI |
InChI=1S/C9H23NOSi/c1-6-10(7-2)8-9-11-12(3,4)5/h6-9H2,1-5H3 |
Clave InChI |
WPKGWCLLPDCEQS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](C)(C)C |
SMILES canónico |
CCN(CC)CCO[Si](C)(C)C |
Otros números CAS |
17048-35-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



